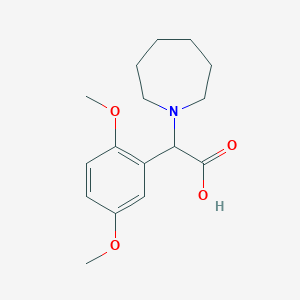![molecular formula C19H27FN4 B5465464 1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5465464.png)
1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine, also known as FMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMP belongs to the class of piperazine compounds and has shown promising results in various preclinical studies.
作用机制
The exact mechanism of action of 1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine is not fully understood. However, it is believed that this compound acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This compound also modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. The modulation of these receptors is thought to underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. This compound can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. Additionally, this compound can reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain.
实验室实验的优点和局限性
1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be scaled up for large-scale production. This compound has also shown promising results in various preclinical studies, indicating its potential therapeutic applications. However, this compound has some limitations for lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential fully.
未来方向
There are several future directions for 1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine research. One direction is to investigate its potential therapeutic applications in clinical trials. Another direction is to further elucidate its mechanism of action and identify potential molecular targets. Additionally, the development of this compound analogs with improved pharmacokinetic properties and therapeutic efficacy is another future direction for this compound research.
Conclusion
In conclusion, this compound is a novel compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has shown promising results in various preclinical studies. This compound's mechanism of action is not fully understood, but it is believed to modulate several neurotransmitter receptors involved in mood regulation and cognitive function. This compound has several advantages for lab experiments, but further research is needed to fully elucidate its therapeutic potential. There are several future directions for this compound research, including clinical trials, identifying molecular targets, and developing analogs with improved pharmacokinetic properties.
合成方法
The synthesis of 1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine involves the reaction of 1-(3-fluorobenzyl)-4-chloropiperazine with 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be scaled up for large-scale production.
科学研究应用
1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine has shown potential therapeutic applications in various preclinical studies. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in animal models of Parkinson's disease.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4/c1-3-7-24-16(2)18(13-21-24)15-23-10-8-22(9-11-23)14-17-5-4-6-19(20)12-17/h4-6,12-13H,3,7-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUDIBUXHPKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)CN2CCN(CC2)CC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

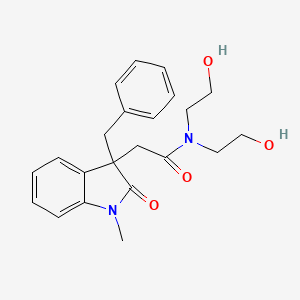
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5465400.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5465419.png)
![5-pyrazolo[1,5-a]pyridin-7-ylpyrazin-2-amine](/img/structure/B5465422.png)
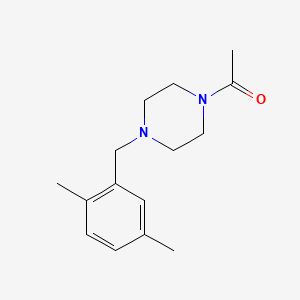
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5465444.png)
![2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)
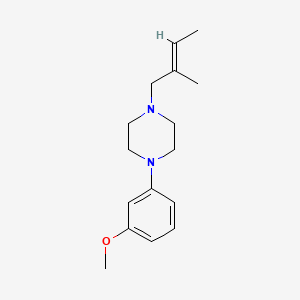
![(3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methoxypiperidin-4-amine](/img/structure/B5465453.png)
![2-{[4-(2-hydroxyethyl)piperidin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5465458.png)
![2-(benzylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B5465471.png)
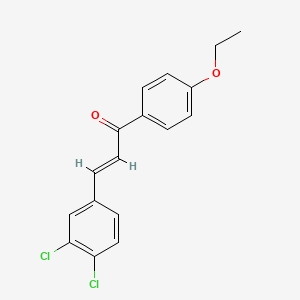
![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]isonicotinamide](/img/structure/B5465479.png)
